
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives involves several steps, starting from commercially available precursors such as 2-chloropyridine carboxylic acids. The process includes the formation of amidoximes, followed by cyclization to form the 1,2,4-oxadiazole ring, and subsequent modifications to introduce different substituents. A study by Karpina et al. (2019) on the synthesis of triazolopyridine derivatives with an 1,2,4-oxadiazol cycle demonstrates a similar approach, highlighting the versatility and applicability of such synthetic methods in producing a wide range of biologically active compounds (Karpina et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,2,4-oxadiazole moiety is characterized by X-ray diffraction and spectroscopic methods such as NMR and IR spectroscopy. These techniques confirm the presence of the oxadiazole ring and provide detailed information on the geometry and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. The study by Wang et al. (2008) on a related oxadiazole derivative provides insights into the structural aspects of these compounds, demonstrating the importance of molecular structure analysis in the development of new pharmaceuticals (Wang et al., 2008).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, which are fundamental for modifying the structure and enhancing the biological activity of these compounds. The reactivity of the oxadiazole ring allows for the introduction of different functional groups, thereby tailoring the chemical properties of the compound for specific applications. Studies like that of Bhosale et al. (2017) highlight the synthetic versatility of oxadiazole derivatives and their potential as anticancer agents, underscoring the relationship between chemical reactivity and pharmacological activity (Bhosale et al., 2017).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their formulation and delivery as pharmaceutical agents. These properties are influenced by the molecular structure and the presence of various substituents on the oxadiazole ring. Research on the synthesis and characterization of these compounds provides valuable information on their physical properties, which is essential for the development of effective and safe drugs.
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, play a significant role in their biological activity. Understanding these properties is key to designing compounds with desired pharmacological profiles. The study by Ooi and Wilson (1981) on the formation and reaction of oxadiazole derivatives offers insights into the chemical behavior of these compounds, which is critical for optimizing their therapeutic efficacy (Ooi & Wilson, 1981).
属性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSZTBGGOSOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

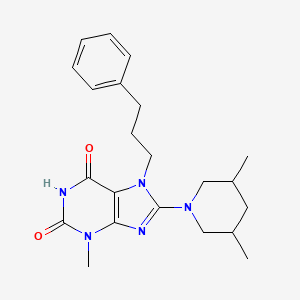
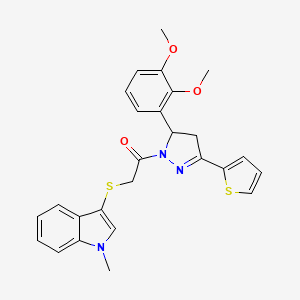
![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

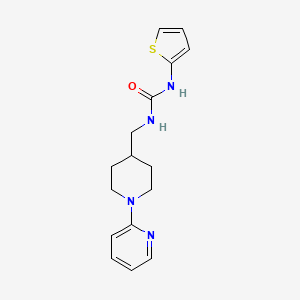

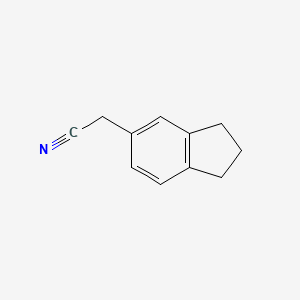
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)
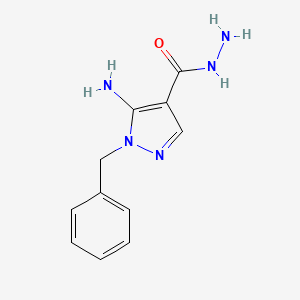
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)